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This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals to address challenges
in maintaining the blind in psychedelic clinical trials.

Frequently Asked Questions (FAQS)

Q1: Why is blinding so difficult in clinical trials involving psychedelics?

Al: Blinding in psychedelic clinical trials is challenging due to a phenomenon known as
"functional unblinding."[1][2] The profound and distinct subjective effects of psychedelic
substances, such as robust alterations in sensory perception and consciousness, make it easy
for participants, therapists, and raters to correctly guess their treatment allocation (psychedelic
or placebo).[2][3][4] This high rate of correct treatment identification can compromise the
integrity of the trial by introducing expectancy effects, where a participant's belief about the
treatment influences the outcome.[5][6]

Q2: What are the consequences of failed blinding in a psychedelic trial?

A2: Failed blinding can lead to an overestimation of the treatment's therapeutic effects.[6][7]
When patrticipants know they have received the active psychedelic, their positive expectations
alone can contribute to symptom improvement, a phenomenon known as the placebo effect.[3]
[4] Conversely, participants who are aware they received a placebo may experience
disappointment or a "nocebo effect," where their symptoms worsen.[1] These expectancy
biases can confound the trial results, making it difficult to determine the true pharmacological
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effect of the psychedelic compound.[5][6] In some cases, concerns about functional unblinding
have led to regulatory bodies questioning the validity of trial data.[4]

Q3: What is an "active placebo,"” and how can it help improve blinding?

A3: An active placebo is a substance that mimics some of the noticeable physiological or
psychoactive effects of the experimental drug, without having the specific therapeutic
properties being investigated.[5] The goal of using an active placebo in psychedelic trials is to
make it more difficult for participants to distinguish between the active treatment and the control
condition, thereby reducing functional unblinding.[2][3][4] By creating a more convincing
placebo experience, researchers can better control for expectancy effects.

Q4: What are some examples of active placebos used in psychedelic research?

A4: Several substances have been used as active placebos in psychedelic clinical trials,
including:

e Niacin: This B vitamin can cause skin flushing and a tingling sensation, which can mimic
some of the physiological effects of psychedelics.[5][8]

o Diphenhydramine: An antihistamine with sedative properties that can produce some
psychoactive effects.[2][9][10]

o Methylphenidate: A stimulant that can produce some psychological effects.[11]

o Low doses of the psychedelic: Using a sub-therapeutic dose of the psychedelic itself as a
control can help maintain the blind, especially in psychedelic-naive participants.[8]

Q5: How can | quantitatively measure the success of my blinding procedures?

A5: The success of blinding can be quantitatively assessed using a "blinding index."” This
typically involves asking participants, and sometimes investigators, to guess the treatment
allocation at the end of the trial.[12] Two common methods are:

o James Blinding Index: This index provides an overall assessment of blinding success in the
trial. It ranges from O (complete unblinding) to 1 (perfect blinding), with 0.5 indicating random
guessing.[3]
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e Bang Blinding Index: This index is calculated for each treatment arm separately and can help
identify if unblinding is more prominent in the active or placebo group. It ranges from -1 (all
incorrect guesses) to +1 (all correct guesses), with 0 representing random guessing.[3][4]

Troubleshooting Guides

Problem 1: High rates of unblinding despite using an inactive placebo.

e Cause: The distinct and powerful subjective effects of the psychedelic are easily
distinguishable from an inert substance.[3][4]

e Solution:

o Consider an Active Placebo: Switch from an inactive placebo (e.g., microcrystalline
cellulose) to an active placebo that mimics some of the peripheral physiological or mild
psychoactive effects of the psychedelic.[2][5] Refer to the Experimental Protocols section
for guidance on using niacin or diphenhydramine.

o Implement a Dose-Response Design: Instead of a placebo group, consider a design with
multiple dosage levels of the psychedelic (e.g., low, medium, high).[1] This can help to
characterize the dose-response relationship while potentially reducing the stark contrast
between the active and no-effect conditions.

o Measure and Report Expectancy: Even with high unblinding, it is crucial to measure
participant expectancy before and during the trial.[6][13] This data can be used in
statistical analyses to help control for the influence of expectancy on the outcomes.

Problem 2: Patrticipants in the active placebo group are still able to correctly identify their
treatment assignment.

o Cause: The effects of the active placebo may not be a convincing enough mimic of the full
psychedelic experience.[5]

e Solution:

o Refine Placebo Selection: The choice of active placebo should be carefully considered
based on the specific effects of the psychedelic being studied. For example, a stimulant
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might be a better active placebo for a low-dose psychedelic study where stimulant-like
effects are expected.[2]

o Incomplete Disclosure of Study Design: To manage expectations, researchers can provide
participants with a range of possible experiences they might have, without revealing the
exact nature of the active and placebo conditions. One study informed participants they
could receive a range of psilocybin doses, when in fact there were only two distinct dose
levels.[8]

o Utilize Blinded Raters: Employ independent raters who are blinded to the treatment
allocation to assess the primary outcomes.[7] These raters should have limited interaction
with the participant to minimize the chance of unblinding through conversation.

Problem 3: Difficulty in preventing unblinding of study staff.

o Cause: Study staff who interact with participants during or shortly after dosing sessions can
often infer treatment allocation based on the participant's behavior and verbal reports.[4]

e Solution:

o Segregation of Roles: Clearly define and separate the roles of study staff. The team
administering the drug and providing psychological support during the session should be
separate from the team that assesses the primary outcomes.[14]

o Standardized Procedures: Implement standardized procedures for all interactions with
participants to minimize the chances of staff revealing treatment allocation, even
inadvertently.[15]

o Blinding of Outcome Assessors: Ensure that the individuals responsible for assessing the
primary endpoints are kept strictly blind to the treatment allocation and have minimal
contact with the dosing session staff.[5]

Data Presentation: Unblinding in Psychedelic
Clinical Trials

Table 1: Participant Guesses of Treatment Allocation in Psychedelic vs. Placebo Conditions
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Percentage of

Percentage of

. Correct Correct Certainty of
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] Placebo Used Guesses Guesses Guess (if
Studied .
(Psychedelic (Placebo reported)
Group) Group)
) . Diphenhydramin 93.6% (after 1st 93.6% (after 1st
Psilocybin ] ] 88.5%
e session) session)
) . Diphenhydramin 94.7% (after 2nd  94.7% (after 2nd
Psilocybin ) ) 90.6%
e session) session)
65% (overall 65% (overall
Ayahuasca Inert Placebo correct correct Not Reported
identification) identification)
Low-dose LSD
LSD 100% 100% Not Reported

(20 pg)

Note: Data compiled from multiple sources.[1][16] The high percentages of correct guesses
highlight the significant challenge of maintaining the blind in psychedelic research.

Experimental Protocols
Protocol 1: Administration of Niacin as an Active Placebo
» Objective: To mimic the physiological sensations of a psychedelic drug to improve blinding.
o Methodology:
o Dosage: A single oral dose of 100-250 mg of niacin is typically used.[13][17]

o Administration: The niacin capsule should be identical in appearance, taste, and weight to
the psychedelic capsule. It is administered in the same setting and with the same
therapeutic support as the active drug.[13]

o Participant Briefing: Participants should be informed that they may experience sensations
such as skin flushing, warmth, and tingling, which are described as potential effects of the
study drug (without specifying which drug).
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o Timing: Niacin is administered at the same time point in the study protocol as the active
psychedelic dose.[18]

Protocol 2: Administration of Diphenhydramine as an Active Placebo
o Objective: To induce mild psychoactive and sedative effects to improve blinding.
o Methodology:

o Dosage: A single oral dose of 50 mg of diphenhydramine is a common starting point. This
can be increased to 100 mg in subsequent sessions if needed to maintain the blind.[10]

o Administration: The diphenhydramine capsule should be indistinguishable from the
psychedelic capsule. It is administered under the same controlled conditions and with the
same level of psychological support.[9]

o Participant Briefing: Participants should be informed about the potential for drowsiness
and other mild psychological effects as part of the range of experiences they might have.

o Timing: The administration of diphenhydramine should follow the same timeline as the
active psychedelic drug.[10]

Protocol 3: Assessing Blinding Integrity
o Objective: To quantitatively measure the extent of unblinding in a clinical trial.
e Methodology:

o Timing of Assessment: The assessment should be conducted at the end of the trial, after
the final outcome measures have been collected, to avoid influencing participant
responses.[12]

o Questionnaire Design: A standardized questionnaire should be administered to all
participants. The core question asks participants to guess which treatment they received.
Response options should include "Active Drug," "Placebo," and "Don't Know."[12] A 5-
point Likert scale can also be used to gauge the certainty of their guess (e.g., from "certain
| received placebo” to "certain | received active drug").[12]
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o Data Analysis:
» Calculate the percentage of correct and incorrect guesses for each treatment arm.
» Compute the James Blinding Index for an overall measure of blinding success.
= Compute the Bang Blinding Index for each arm to assess for differential unblinding.

o Reporting: The methods used to assess blinding and the results of the blinding
assessment, including the calculated indices, should be reported in the final study
publication.[12]

Visualizations
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Caption: Experimental workflow for a psychedelic trial with an active placebo.
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Caption: Strategies to mitigate functional unblinding in psychedelic trials.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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